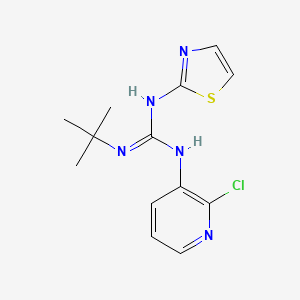
Guanidine, 1-tert-butyl-2-(2-chloro-3-pyridyl)-3-(2-thiazolyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Guanidine, 1-tert-butyl-2-(2-chloro-3-pyridyl)-3-(2-thiazolyl)- is a complex organic compound that belongs to the class of guanidines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, which includes a pyridyl and thiazolyl group, makes it a subject of interest for researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of guanidine, 1-tert-butyl-2-(2-chloro-3-pyridyl)-3-(2-thiazolyl)- typically involves multi-step organic reactions. The process may start with the preparation of the pyridyl and thiazolyl intermediates, followed by their coupling with a guanidine moiety. Common reagents used in these reactions include chlorinating agents, base catalysts, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques like chromatography and crystallization ensures high efficiency and consistency in the final product.
化学反应分析
Types of Reactions
Guanidine, 1-tert-butyl-2-(2-chloro-3-pyridyl)-3-(2-thiazolyl)- can undergo various chemical reactions, including:
Oxidation: This reaction may involve the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Reagents like acids, bases, and solvents play a crucial role in these reactions. Conditions such as temperature, reaction time, and concentration are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
In biological research, guanidine derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. The presence of the pyridyl and thiazolyl groups may enhance its binding affinity to specific biological targets.
Medicine
In medicine, compounds like guanidine, 1-tert-butyl-2-(2-chloro-3-pyridyl)-3-(2-thiazolyl)- are explored for their therapeutic potential. They may exhibit antimicrobial, antiviral, or anticancer properties, making them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications. Its versatility makes it a valuable component in various formulations.
作用机制
The mechanism of action of guanidine, 1-tert-butyl-2-(2-chloro-3-pyridyl)-3-(2-thiazolyl)- involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, leading to modulation of their activity.
相似化合物的比较
Similar Compounds
- Guanidine, 1-tert-butyl-2-(2-chloro-3-pyridyl)-3-(2-thiazolyl)-
- Guanidine, 1-tert-butyl-2-(3-pyridyl)-3-(2-thiazolyl)-
- Guanidine, 1-tert-butyl-2-(2-chloro-3-pyridyl)-3-(1-thiazolyl)-
Uniqueness
Compared to similar compounds, guanidine, 1-tert-butyl-2-(2-chloro-3-pyridyl)-3-(2-thiazolyl)- stands out due to the presence of both the chloro and thiazolyl groups. These functional groups may enhance its reactivity and binding affinity, making it more effective in certain applications.
Conclusion
Guanidine, 1-tert-butyl-2-(2-chloro-3-pyridyl)-3-(2-thiazolyl)- is a versatile compound with significant potential in various fields. Its unique structure and reactivity make it a valuable subject of study for researchers and industry professionals alike.
属性
CAS 编号 |
72041-81-7 |
|---|---|
分子式 |
C13H16ClN5S |
分子量 |
309.82 g/mol |
IUPAC 名称 |
2-tert-butyl-1-(2-chloropyridin-3-yl)-3-(1,3-thiazol-2-yl)guanidine |
InChI |
InChI=1S/C13H16ClN5S/c1-13(2,3)19-11(18-12-16-7-8-20-12)17-9-5-4-6-15-10(9)14/h4-8H,1-3H3,(H2,16,17,18,19) |
InChI 键 |
MJLQSKYUMCGPEU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)N=C(NC1=C(N=CC=C1)Cl)NC2=NC=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















